molecular formula C13H13NO3 B13676472 Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Cat. No.: B13676472
M. Wt: 231.25 g/mol
InChI Key: XUBHECFQZFPYMH-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the reaction of 4,5-dimethoxyanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization under acidic conditions . Another approach involves the use of diethyl malonate and sodium ethoxide to generate the core structure .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is unique due to its specific functional groups that confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-methyl-2-oxoquinoline-7-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-5-4-9-6-7-12(15)14(2)11(9)8-10/h4-8H,3H2,1-2H3

InChI Key

XUBHECFQZFPYMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)N2C

Origin of Product

United States

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